molecular formula C25H24FN3O2 B14135183 (6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid CAS No. 1040689-18-6

(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid

Cat. No.: B14135183
CAS No.: 1040689-18-6
M. Wt: 417.5 g/mol
InChI Key: AFTFCNBTGVJVEX-UHFFFAOYSA-N
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Description

(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a naphthalene moiety, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole ring, followed by the introduction of the fluoro group at the 6th position. The naphthalene moiety is then attached via a piperazine linker. The final step involves the acylation of the piperazine nitrogen with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid
  • (6-bromo-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid

Uniqueness

The presence of the fluoro group at the 6th position of the indole ring in (6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid imparts unique chemical and biological properties. This makes it distinct from its chloro and bromo analogs, potentially offering different reactivity and biological activity profiles.

Properties

CAS No.

1040689-18-6

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C25H24FN3O2/c26-19-8-9-21-22(15-27-23(21)14-19)24(25(30)31)29-12-10-28(11-13-29)16-18-6-3-5-17-4-1-2-7-20(17)18/h1-9,14-15,24,27H,10-13,16H2,(H,30,31)

InChI Key

AFTFCNBTGVJVEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(C4=CNC5=C4C=CC(=C5)F)C(=O)O

Origin of Product

United States

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